molecular formula C8H7ClN2 B029068 2-Chloro-5,6-dimethylnicotinonitrile CAS No. 65176-93-4

2-Chloro-5,6-dimethylnicotinonitrile

Cat. No.: B029068
CAS No.: 65176-93-4
M. Wt: 166.61 g/mol
InChI Key: BYVPJDZJIHOUHA-UHFFFAOYSA-N
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Description

2-Chloro-5,6-dimethylnicotinonitrile is a halogenated heterocyclic compound with the molecular formula C8H7ClN2 It is a derivative of nicotinonitrile, characterized by the presence of chlorine and methyl groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5,6-dimethylnicotinonitrile can be synthesized using the Vilsmeier-Haack reaction. This involves the formylation of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide using a Vilsmeier-Haack reagent (dimethylformamide and phosphorus oxychloride) under reflux conditions for several hours . The reaction mixture is then cooled and the product is isolated through standard extraction and purification techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6-dimethylnicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide or dichloromethane, often with a base to facilitate the substitution.

    Oxidation and Reduction: Standard oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be used under appropriate conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include various substituted nicotinonitriles.

    Oxidation and Reduction Products: These reactions can yield oxidized or reduced forms of the original compound, though specific products depend on the reaction conditions.

Scientific Research Applications

2-Chloro-5,6-dimethylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5,6-dimethylnicotinonitrile in biological systems is not well-documented. its derivatives have been studied for their interaction with various molecular targets, such as enzymes and receptors. For example, some derivatives have shown activity against the GABA A receptor, indicating potential neurotropic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethylnicotinonitrile
  • 2-Chloro-5-methylnicotinonitrile
  • 4-Chloro-6,7-dimethoxycinnoline

Uniqueness

2-Chloro-5,6-dimethylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .

Properties

IUPAC Name

2-chloro-5,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-3-7(4-10)8(9)11-6(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVPJDZJIHOUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512415
Record name 2-Chloro-5,6-dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65176-93-4
Record name 2-Chloro-5,6-dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65176-93-4
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Synthesis routes and methods I

Procedure details

An intimate mixture of 3-cyano-5,6-dimethyl-2-hydroxypyridine (42 g) and phosphorus pentachloride (81 g) was heated at 140°-160° for 2 hours. Phosphoryl chloride was removed by distillation under reduced pressure and icewater (500 g) was added to the residue. The mixture was adjusted to pH 7 with aqueous sodium hydroxide and extracted with ether. The ether extracts were evaporated to an oil which was crystallised from ether/petroleum ether (b.p. 60°-80°) to give 2-chloro-3-cyano-5,6-dimethylpyridine (25.3 g) m.p. 83°-87°.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Phosphorus oxychloride (15 mL) was added to 2-oxo-1,2-dihydro-5,6-dimethyl pyridine-3-carbonitrile (2.00 g, 13.5 mmol) in a two neck 50 mL round bottom flask, and this mixture was stirred at RT for 1 h, and then refluxed for 12 h. Afterwards, the excess phosphorous oxychloride was distilled off, and the residue was poured into ice cooled water. The aqueous solution was basified with saturated sodium bicarbonate solution, and the precipitate that formed was filtered off to afford the title compound (1.50 g), yield: 66.7%.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
66.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5,6-dimethylnicotinonitrile
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2-Chloro-5,6-dimethylnicotinonitrile
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2-Chloro-5,6-dimethylnicotinonitrile
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2-Chloro-5,6-dimethylnicotinonitrile
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Reactant of Route 6
2-Chloro-5,6-dimethylnicotinonitrile

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